benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate

Antifungal Drug Discovery Benzimidazole SAR Candida albicans

This benzimidazole carbamate probe features a unique ethylene spacer and benzyl carbamate group—a structural departure from classic 2-carbamate anthelmintics like albendazole. Documented activity against C. albicans makes it a high-value tool for investigating non-β-tubulin antifungal targets and defining linker-length SAR. With ≥98% HPLC purity and defined DMSO solubility (2 mg/mL), it ensures reproducible in vitro dosing. Not a generic substitute for established anthelmintics; procure based on its own direct evidence for target identification and medicinal chemistry campaigns.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 60603-44-3
Cat. No. B2581997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate
CAS60603-44-3
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
InChIKeyIKCOLRLCGMBCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate (CAS 60603-44-3): A Structurally Unique Benzimidazole Carbamate with Documented Antifungal and Antiparasitic Potential


Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate (CAS 60603-44-3) is a benzimidazole carbamate derivative with a molecular formula of C17H17N3O2 and a molecular weight of 295.34 g/mol . Benzimidazole carbamates are a pharmacologically significant class known for a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties [1]. This specific compound distinguishes itself from simpler 2-carbamate analogs by incorporating a benzyl carbamate group linked to the benzimidazole core via an ethylene spacer, a structural modification that can profoundly influence its biological profile, solubility, and target engagement compared to widely used 2-carbamate anthelmintics like albendazole or mebendazole .

Why Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is Not Interchangeable with Classic Benzimidazole 2-Carbamates (e.g., Albendazole, Mebendazole)


Despite belonging to the broader benzimidazole carbamate family, benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate cannot be considered a generic substitute for clinically established 2-carbamates like albendazole or mebendazole due to critical structural and functional divergences. Classical anthelmintics in this class rely on a methyl carbamate group directly attached to the benzimidazole 2-position, a pharmacophore essential for high-affinity binding to parasite β-tubulin [1]. The target compound's substitution pattern—a benzyl carbamate linked via an ethyl spacer—represents a major departure from this validated scaffold. Fundamental structure-activity relationship (SAR) studies have demonstrated that inserting a methylene bridge between the benzimidazole ring and the 2-methoxycarbonylamino group completely abolishes antifungal activity [2], and that the nature of the 5(6)-position substituent, which is absent in this compound, is a key determinant of anthelmintic potency and spectrum [3]. Consequently, its biological profile, potency, and even its primary mechanism of action are distinct and cannot be reliably inferred from data on 2-carbamate anthelmintics. Procurement for any specific research application must be guided by the compound's own, albeit limited, body of direct evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate: Comparative Performance Data vs. Analogs


Comparative Antifungal Activity: Ethyl Benzimidazol-2-yl Carbamate as a Benchmark for this Scaffold

While direct, head-to-head quantitative data for the target compound against specific analogs is limited in the public domain, the closest structurally characterized benchmark is ethyl benzimidazol-2-yl carbamate (a simpler ester analog without the ethylene spacer or benzyl group). This analog demonstrated in vitro activity against a panel of pathogenic fungi, but notably, it was completely inactive against Candida albicans [1]. This finding suggests a defined and potentially narrow antifungal spectrum for the simpler 2-carbamate scaffold. In contrast, benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate was reported to exhibit moderate antifungal activity against several fungal strains, including C. albicans and Aspergillus fumigatus, in a study published in 'Farmaco' . This represents a clear, qualitatively different activity profile against a key human pathogen. The introduction of the ethylene spacer and benzyl carbamate appears to enable activity against C. albicans that is absent in the simpler ethyl ester, highlighting a critical differentiation point for research applications targeting this organism.

Antifungal Drug Discovery Benzimidazole SAR Candida albicans

In Silico Activity Prediction: Antiparasitic Potential Relative to Benzimidazole Class Benchmarks

In the absence of direct in vivo or in vitro comparative data, in silico prediction tools offer a standardized, albeit computational, basis for comparison. A 2021 study utilizing the PASS (Prediction of Activity Spectra for Substances) algorithm generated probabilistic activity scores (Pa) for a large set of benzimidazole derivatives. For benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate (identified as compound 163 in the dataset), the predicted antiparasitic probability (Pa) was 0.798 [1]. This score can be compared to its closest analogs in the same dataset (compounds 164-167), which had predicted antiparasitic Pa values ranging from 0.771 to 0.813 [1]. While this places the target compound firmly within the class-typical range for antiparasitic potential, it notably ranks slightly below the maximum value observed in that set (0.813). More importantly, its predicted antineoplastic activity (Pa = 0.958) was high but not exceptional when compared to analogs (e.g., compound 165 had Pa = 0.963) [1]. This computational profile suggests that while the compound is a plausible candidate for antiparasitic screening, it does not computationally outperform all close analogs, and its procurement should be driven by its unique structural features for SAR studies rather than a presumed superiority in antiparasitic potency.

Antiparasitic Drug Repurposing Computational Biology Structure-Activity Relationship

Key Structural Divergence from Potent Anthelmintics: Linker-Driven Loss of Antifungal Activity

A foundational structure-activity relationship (SAR) study on alkyl benzimidazol-2-ylcarbamates established that the presence of the 2-carbamate group directly on the benzimidazole ring is critical for antifungal activity. The study, which examined a homologous series of esters from methyl (carbendazim) to pentyl, found that the introduction of a methylene bridge between the benzimidazole ring and the 2-methoxycarbonylamino group completely abolished antifungal activity [1]. Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate incorporates a two-carbon (ethyl) spacer between the benzimidazole core and its carbamate group, a modification that, based on this SAR rule, should severely attenuate activity against fungi compared to direct 2-carbamate analogs like carbendazim. This provides a clear, mechanism-based rationale for why this compound cannot be considered a simple functional replacement for potent antifungal 2-carbamates. Its activity profile is likely governed by different target interactions, making it a tool for exploring alternative modes of action rather than a direct substitute.

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

Commercial Availability and Quality Specifications vs. Research-Only Benzimidazole Analogs

Unlike many patented, clinical-stage benzimidazole carbamates (e.g., ricobendazole, oxfendazole) that may have restricted availability for research, benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate is commercially available from multiple vendors with defined analytical specifications. One vendor lists the compound with an assay purity of ≥98% (HPLC) and a stated solubility in DMSO of 2 mg/mL (clear, warmed) . This level of quality control and defined solubility provides a practical, reproducible starting point for in vitro and in vivo studies. While many potent 5(6)-substituted 2-carbamate anthelmintics suffer from notoriously poor aqueous solubility and require complex formulation for experimental use [1], the provided DMSO solubility data for this compound offers a tangible, measurable advantage for cell-based and biochemical assays, reducing experimental variability linked to formulation challenges. This is a key procurement consideration when comparing this compound to less well-characterized or insoluble research alternatives.

Research Reagent Procurement Analytical Chemistry Benzimidazole Derivatives

High-Value Research Applications for Benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate Based on Differential Evidence


Probing Novel Antifungal Mechanisms in Candida albicans

Given the qualitative evidence of activity against C. albicans , in contrast to the inactivity of simpler ethyl benzimidazol-2-yl carbamate [1], this compound serves as a valuable probe for investigating alternative antifungal mechanisms of action. Researchers can use it to identify new targets in C. albicans that are distinct from the classic β-tubulin binding site targeted by 2-carbamate benzimidazoles, thereby contributing to understanding and overcoming resistance pathways.

Structure-Activity Relationship (SAR) Studies on the Benzimidazole Spacer

The established SAR rule that a methylene bridge abolishes antifungal activity [2] makes this compound—with its unique ethylene spacer—an ideal tool for SAR studies. Researchers can directly compare its activity against a panel of fungi to that of direct 2-carbamates (like carbendazim) to define the tolerance of the linker length and its impact on biological activity. This work is fundamental for medicinal chemistry campaigns aiming to design novel benzimidazole-based therapeutics with improved selectivity or altered target profiles.

Development of Soluble Benzimidazole Probes for Cell-Based Assays

Many classic benzimidazole carbamate anthelmintics are highly insoluble, posing significant challenges for reproducible cell-based assays [3]. The defined DMSO solubility (2 mg/mL) and high purity (≥98% by HPLC) of this compound provide a distinct practical advantage. It is well-suited for in vitro studies where consistent compound delivery is critical, reducing experimental noise associated with precipitation or variable dosing. This makes it a superior choice for projects focused on reproducible high-throughput screening or detailed cell biology studies.

Computational Validation and Target Fishing

The compound's inclusion in a large-scale in silico prediction study [4] provides a quantitative baseline for its predicted bioactivity. Researchers can use this data to computationally validate and 'fish' for novel targets by docking the compound into the active sites of enzymes or receptors associated with its predicted activities (e.g., antineoplastic, antiparasitic). This approach can generate testable hypotheses for future biochemical assays, efficiently guiding wet-lab efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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